(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid
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Overview
Description
(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes, which offer advantages in terms of efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable alternative to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is often used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.
Scientific Research Applications
(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It serves as a building block for the synthesis of peptide-based drugs and other bioactive compounds.
Mechanism of Action
The mechanism of action of (2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to yield the free amine, which can then interact with enzymes or receptors in biological systems. The hydroxyl group may also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid: This compound lacks the Boc protecting group and is more reactive.
(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-oxo-5-methylhexanoic acid: This compound features a carbonyl group in place of the hydroxyl group.
Uniqueness
(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid is unique due to the presence of both a Boc-protected amino group and a hydroxyl group, which confer distinct reactivity and versatility in synthetic applications. The Boc group provides stability and ease of handling, while the hydroxyl group offers additional functionalization opportunities .
Properties
IUPAC Name |
(2S,3R)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-7(2)6-8(9(14)10(15)16)13-11(17)18-12(3,4)5/h7-9,14H,6H2,1-5H3,(H,13,17)(H,15,16)/t8-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZCWTDKDFJARG-BDAKNGLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]([C@@H](C(=O)O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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